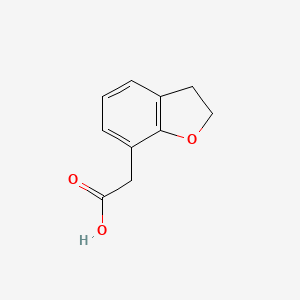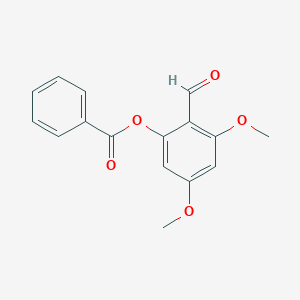
3-(4-(2-Butyl-5-methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-(2-Butyl-5-methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl Methanesulfonate involves multiple steps, starting with the preparation of the benzofuran core. The synthetic route typically includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of salicylaldehydes with appropriate reagents.
Introduction of Substituents: The butyl and methylsulfonamido groups are introduced through substitution reactions, often using alkyl halides and sulfonamides under basic conditions.
Chemical Reactions Analysis
3-(4-(2-Butyl-5-methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl Methanesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-(2-Butyl-5-methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl Methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(2-Butyl-5-methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl Methanesulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(4-(2-Butyl-5-methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl Methanesulfonate can be compared with other similar compounds, such as:
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds containing sulfonamide groups, such as sulfanilamide, also show antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1310430-09-1 |
|---|---|
Molecular Formula |
C₂₄H₂₉NO₈S₂ |
Molecular Weight |
523.62 |
Synonyms |
Dronedarone Impurity; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





